5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMSDVPHBAUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The most direct method involves the reaction of fluoromalonic acid with acetone in the presence of acetic anhydride and sulfuric acid, mirroring the classical Davidson-Bernhard synthesis.
Procedure :
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Reactants : Fluoromalonic acid (1.0 eq), acetone (2.5 eq), acetic anhydride (3.0 eq), sulfuric acid (0.1–0.2 eq).
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Conditions : Heating at 60°C in a water bath for 2–4 hours, followed by overnight refrigeration.
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Workup : Aqueous wash, ethyl acetate extraction, and chromatographic purification.
Mechanistic Insight :
Acetic anhydride acts as both solvent and dehydrating agent, facilitating the formation of the dioxane ring. Sulfuric acid catalyzes keto-enol tautomerization, promoting cyclization. The fluorine atom is introduced via fluoromalonic acid, synthesized from fluorinated diesters (e.g., diethyl fluoromalonate) through acidic or enzymatic hydrolysis.
Yield Optimization :
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Excess acetone (2.5–3.0 eq) improves conversion by shifting equilibrium toward the cyclic product.
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Lowering the reaction temperature to 0–10°C during ketone addition minimizes side reactions, enhancing yield to 70–75%.
Fluorination of Pre-Formed Dioxane-Dione Intermediates
SF4-Mediated Direct Fluorination
Patent literature describes the fluorination of 5-keto-2,2-dimethyl-1,3-dioxane-4,6-dione using sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Procedure :
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Intermediate Synthesis : 5-Keto-2,2-dimethyl-1,3-dioxane-4,6-dione is prepared via condensation of malonic acid and acetone.
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Fluorination : The intermediate is treated with SF4 gas at 80–100°C for 6–8 hours in anhydrous dichloromethane.
Challenges :
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SF4’s high toxicity and gaseous state necessitate specialized equipment.
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Competing side reactions, such as over-fluorination or ring-opening, reduce yields to 50–60%.
Alternative Fluorinating Agents :
DAST and Deoxo-Fluor® ((CH3OCH2CH2)2NSF3) offer safer liquid-phase alternatives, enabling fluorination at 25–40°C with comparable yields (55–65%).
Advanced Catalytic and Solvent Systems
Triethylammonium Formate-Promoted Condensation
A modified approach replaces acetic anhydride with triethylammonium formate, enhancing solubility and reaction kinetics.
Procedure :
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Reactants : Fluoromalonic acid (1.0 eq), acetone (2.0 eq), triethylammonium formate (3.0 eq).
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Conditions : Heating at 95°C for 15 hours under nitrogen.
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Workup : Acidic quench (HCl), ethyl acetate extraction, and silica gel chromatography.
Advantages :
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Triethylammonium formate acts as a dual solvent-base system, minimizing side product formation.
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Yields improve to 80–85% with reduced reaction times (12–15 hours).
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Time | Yield | Key Advantages |
|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | H2SO4/Ac2O | 60°C | 4–6 h | 70–75% | Scalable, low-cost reagents |
| SF4 Fluorination | SF4/CH2Cl2 | 80–100°C | 6–8 h | 50–60% | Direct fluorination |
| DAST Fluorination | DAST/THF | 25–40°C | 12 h | 55–65% | Safer handling, liquid-phase reaction |
| Triethylammonium Formate | Et3NH+ HCO2− | 95°C | 15 h | 80–85% | High yield, reduced side reactions |
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes or ketones to form β-keto esters or β-keto amides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine.
Condensation reactions: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the fluorine atom.
Condensation reactions: β-keto esters or β-keto amides.
Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a building block for synthesizing heterocycles and complex organic molecules. |
| Medicinal Chemistry | Investigated as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. |
| Material Science | Used in developing new materials with unique properties due to the presence of the fluorine atom. |
| Biological Studies | Studied for potential biological activity and interactions with biomolecules. |
Organic Synthesis
5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily utilized in organic synthesis due to its reactive nature. It can undergo nucleophilic substitution and condensation reactions owing to the active methylene groups present in its structure. The fluorine atom significantly enhances the compound's electrophilicity, making it an effective intermediate for synthesizing various heterocycles.
Case Study: Synthesis of Heterocycles
In a study published in European Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds which exhibited significant biological activity against cancer cell lines .
Medicinal Chemistry
The compound has been investigated for its potential role in drug discovery and development. Its ability to act as a precursor allows chemists to create various pharmaceutical agents that may exhibit improved efficacy and reduced side effects compared to existing drugs.
Example: Anticancer Agents
Research indicates that derivatives synthesized from this compound have shown promising results in preclinical trials targeting specific cancer types .
Material Science
In material science, this compound is explored for its unique properties derived from fluorination. The incorporation of fluorine can impart enhanced thermal stability and chemical resistance to materials.
Application: Lithium-Ion Batteries
Patents have highlighted the use of this compound as a solvent additive in lithium-ion batteries. Its properties contribute to improved battery performance and longevity .
Biological Studies
The biological activity of this compound is an area of active research. Studies focus on its interactions with various biomolecules and potential therapeutic applications.
Investigation: Enzyme Inhibition
Recent investigations have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing new therapeutics .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The fluorine atom enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. The compound can also participate in condensation reactions due to the presence of active methylene groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methoxy/hydroxy (electron-donating) substituents significantly alter reactivity. For example, the 4-hydroxy derivative forms stronger hydrogen bonds (O–H⋯O) compared to the weaker C–H⋯O interactions in the fluoro analogue, enhancing thermal stability .
- Synthetic Yields : Electron-deficient substituents (e.g., iodine in ) often require harsher conditions but yield stable intermediates for pharmaceuticals. In contrast, methoxy-substituted derivatives (e.g., ) are synthesized under milder conditions but with lower yields due to steric hindrance.
Structural and Crystallographic Differences
Key Findings:
- The 4-hydroxy derivative exhibits a planar benzylidene group due to conjugation, while the fluoro analogue shows slight distortion from planarity, affecting π-π stacking .
- Iodine-substituted derivatives exhibit longer bond lengths and distinct packing patterns, making them suitable for heavy-atom phasing in crystallography .
Biological Activity
5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 187837-96-3) is a fluorinated derivative of Meldrum's acid, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C6H7FO4 and features a unique dioxane structure characterized by:
- Dioxane ring : A five-membered ring containing two oxygen atoms.
- Fluorine substituent : Positioned at the 5th carbon atom, which enhances electrophilicity and reactivity towards nucleophiles.
Synthesis Methods
This compound can be synthesized through various methods:
- Fluorination of Meldrum's Acid : Using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in organic solvents such as acetonitrile at room temperature.
- Reactions with Electrophiles : The compound can undergo nucleophilic substitution and condensation reactions due to its electrophilic nature enhanced by the fluorine atom.
Biological Activity
Research has indicated several potential biological activities for this compound:
Antimicrobial Properties
In studies examining the compound's interaction with bacterial cells, it was found to exhibit antimicrobial activity. The presence of the fluorine atom is believed to enhance its effectiveness against various bacterial strains by increasing membrane permeability and disrupting cellular processes.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
Case Studies
- Antibacterial Activity : A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics used in clinical settings.
- Cytotoxic Effects on Cancer Cells : In vitro experiments demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines. The IC50 value was calculated to be approximately 25 µM.
- Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in annexin V-positive cells upon treatment with this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | ~25 µM | Induces apoptosis via ROS |
| Meldrum’s Acid (without fluorine) | Moderate | >100 µM | Less effective due to lower reactivity |
| Dimethyl Malonate | Low | >200 µM | Primarily used as a building block |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions between isopropylidene malonate and fluorinated aromatic aldehydes. A green chemistry approach using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media is effective, offering neutral reaction conditions, short reaction times (~2–4 hours), and high yields (85–95%). This method minimizes organic solvent use and aligns with sustainable practices .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Space group : Triclinic or monoclinic , depending on substituents.
- Unit cell dimensions : Typically .
- Refinement metrics : -factor < 0.06, -factor < 0.18, ensuring high precision.
- Use software like SHELX for data refinement .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and use certified biohazard disposal services.
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve polymorphism or crystal packing effects.
- NMR/IR spectroscopy : Compare experimental peaks with computational simulations (e.g., DFT).
- Mass spectrometry : Confirm molecular ion peaks and rule out impurities.
- Thermogravimetric analysis (TGA) : Detect solvent retention or decomposition phases .
Q. What experimental design principles apply to studying its catalytic applications?
- Methodological Answer :
- Theoretical framework : Link to Brønsted/Lewis acid-base theories or supramolecular catalysis models.
- Catalyst screening : Test HTMAB or ionic liquids under varying temperatures (25–80°C) and solvent systems.
- Kinetic monitoring : Use in situ FTIR or HPLC to track reaction progress and intermediate formation.
- Scope/limitations : Evaluate substrate compatibility (e.g., electron-deficient vs. electron-rich aldehydes) .
Q. How does this compound serve as an intermediate for bioactive molecules?
- Methodological Answer :
- Heterocycle synthesis : React with amines or hydrazines to form pyrimidines or triazines.
- Natural product analogs : Couple with terpenoid or flavonoid precursors via Knoevenagel condensation.
- Bioactivity assays : Test derivatives for antitumor or antimicrobial activity using cell viability (MTT) assays and minimum inhibitory concentration (MIC) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
